MIC90 Against MRSA: Arbekacin vs. Amikacin and Gentamicin
Arbekacin demonstrates significantly lower MIC90 values against MRSA compared to amikacin and gentamicin. In a study of 278 MRSA isolates, the MIC90 of arbekacin was 1 μg/mL, whereas amikacin and gentamicin exhibited MIC90 values of 32 μg/mL and 128 μg/mL, respectively [1]. A separate analysis of 52 MRSA isolates reported arbekacin MIC90 of 4 μg/mL, which was 8- to >32-fold lower than amikacin and >32- to 128-fold lower than gentamicin [2].
| Evidence Dimension | MIC90 against MRSA |
|---|---|
| Target Compound Data | 1 μg/mL and 4 μg/mL in two studies |
| Comparator Or Baseline | Amikacin MIC90 32 μg/mL; Gentamicin MIC90 128 μg/mL |
| Quantified Difference | 32-fold and 128-fold higher MIC90 for comparators; 8- to >32-fold and >32- to 128-fold lower for arbekacin |
| Conditions | Agar dilution method; 278 and 52 MRSA clinical isolates |
Why This Matters
Lower MIC90 values indicate superior potency and may translate to more reliable clinical efficacy in treating MRSA infections.
- [1] Lee DG, et al. Antimicrobial Activities of Arbekacin against Clinical Isolates of Staphylococcus aureus and Coagulase-Negative Staphylococcus Species. Korean J Infect Dis. 2001;33(4):254-260. View Source
- [2] Kim CK, et al. In Vitro Activity of Arbekacin Against Clinical Isolates of Staphylococcus species and Gram-negative Bacilli. Korean J Lab Med. 2007;27(4):292-297. View Source
